molecular formula C4H7B B1616935 3-Bromo-1-butene CAS No. 22037-73-6

3-Bromo-1-butene

Cat. No. B1616935
CAS RN: 22037-73-6
M. Wt: 135 g/mol
InChI Key: XOTGLEGIDHZTIM-UHFFFAOYSA-N
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Description

3-Bromo-1-butene , also known as 1-bromo-3-butene , is an organic compound with the chemical formula C₄H₇Br . It belongs to the class of alkyl halides and contains a bromine atom attached to the third carbon of a butene chain. The compound is colorless and has a pungent odor .


Synthesis Analysis

The synthesis of 3-bromo-1-butene can be achieved through halogenation of 1-butene. One common method involves treating 1-butene with hydrogen bromide (HBr) in the presence of a suitable catalyst. The reaction proceeds via an electrophilic addition mechanism , resulting in the substitution of a hydrogen atom with a bromine atom .


Chemical Reactions Analysis

    Nucleophilic Substitution (SN1) : 3-Bromo-1-butene and 1-bromo-2-butene undergo SN1 reactions at nearly the same rate, even though one is a secondary halide and the other is primary. This behavior is due to the resonance stabilization of the carbocation intermediate formed during the reaction .

Physical And Chemical Properties Analysis

  • Molecular Weight : 132.99 g/mol .

Scientific Research Applications

Thermal Chemistry on Pt(111) Surfaces

Research by Lee and Zaera (2005) explored the thermal chemistry of various C4 hydrocarbons, including 1-bromo-3-butene, on Pt(111) surfaces. This study provided insights into the mechanisms of hydrogenation, dehydrogenation, and isomerization of hydrocarbons, which are vital in understanding surface reactions relevant to catalysis and chemical synthesis (Lee & Zaera, 2005).

Epoxidation Reactions

The research by Zapevalov et al. (2004) involved the epoxidation of 3-chloro(bromo)heptafluoro-1-butenes. This study is significant for understanding the reactions leading to the formation of polyfluorocarboxylic acid sodium salts and their derivatives, which are important in the field of organic chemistry (Zapevalov et al., 2004).

Organic Synthesis Building Block

Westerlund, Gras, and Carlson (2001) investigated 1-bromo-3-buten-2-one, closely related to 3-bromo-1-butene, as a building block in organic synthesis. Their study highlighted its potential in forming heterocycles and carbocycles, contributing to the development of new synthetic methods in organic chemistry (Westerlund et al., 2001).

Synthesis of Bromoamino Butene Derivatives

Zhu, Yu, and Gu (2014) demonstrated a practical synthesis of 1-bromo-2-amino-3-butene derivatives from homoallylic trichloroacetimidates. This method, involving bromo-cyclization and elimination,is significant for the preparation of specialized organic compounds, opening avenues in medicinal chemistry and material science (Zhu, Yu, & Gu, 2014).

Preparation of Alkyl-1,3-butadienes

Sen, Singh, and Sieburth (2009) described a method for preparing 2-alkyl-1,3-butadienes. This process, involving the reaction with 1,4-dibromo-2-butene, is crucial in synthetic chemistry for creating complex molecular structures found in various chemical products (Sen, Singh, & Sieburth, 2009).

Infrared Spectroscopy on Pt(111) Surfaces

In another study by Lee and Zaera (2007), the use of infrared spectroscopy to analyze the chemistry of C4 hydrocarbons, including 1-bromo-3-butene, on Pt(111) surfaces provided important data on the surface chemistry of these compounds, which is relevant in the field of material science and catalysis (Lee & Zaera, 2007).

properties

IUPAC Name

3-bromobut-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7Br/c1-3-4(2)5/h3-4H,1H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOTGLEGIDHZTIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30944640
Record name 3-Bromobut-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30944640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-1-butene

CAS RN

22037-73-6
Record name 3-Bromo-1-butene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022037736
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Bromobut-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30944640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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